2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid

Description

Structural Identity and IUPAC Nomenclature

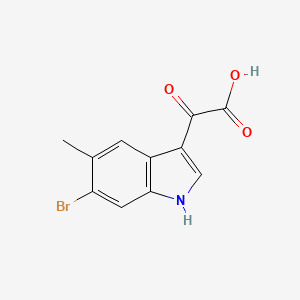

The IUPAC name 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetic acid systematically describes its structure:

- A 1H-indole core substituted at position 6 with bromine and position 5 with a methyl group.

- An oxoacetic acid moiety ($$-\text{C}(=\text{O})\text{COOH}$$) attached to position 3 of the indole ring.

The molecular structure is further defined by its SMILES notation $$ \text{O=C(O)C(C1=CNC2=C1C=C(C)C(Br)=C2)=O} $$, which encodes the connectivity of atoms and functional groups. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{11}\text{H}{8}\text{Br}\text{N}\text{O}_{3} $$ |

| Molecular weight | 282.09 g/mol |

| Canonical SMILES | O=C(O)C(C1=CNC2=C1C=C(C)C(Br)=C2)=O |

| InChIKey | SDFQNXBNPKTVHY-UHFFFAOYSA-N |

Structural comparisons with related indole derivatives highlight the influence of substituents on reactivity. For example, replacing the 7-fluoro group in 2-(4-bromo-7-fluoro-3-indolyl)-2-oxoacetic acid with a 5-methyl group alters electronic properties and hydrogen-bonding capacity.

Historical Context in Indole Derivative Research

Indole derivatives have been studied since the 19th century, with early work focusing on natural products like tryptophan and serotonin. The introduction of halogen and alkyl substituents to the indole scaffold gained prominence in the late 20th century, driven by their utility in drug discovery. Brominated indoles, in particular, became key intermediates for antitumor and antimicrobial agents due to bromine’s ability to enhance binding affinity.

The synthesis of this compound builds upon methods developed for analogous compounds. For instance, bromination of 5-methylindole followed by oxidation and acetylation mirrors strategies used to produce 2-(4-bromo-7-fluoro-3-indolyl)-2-oxoacetic acid. Advances in regioselective bromination and protective group chemistry in the 2000s enabled precise functionalization of the indole ring, facilitating the targeted synthesis of this compound.

Significance in Heterocyclic Chemistry

As a heterocyclic compound, this compound exemplifies the versatility of indole frameworks in organic synthesis. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group enhances lipophilicity, improving membrane permeability in bioactive molecules. The oxoacetic acid group enables further derivatization via esterification or amidation, making the compound a versatile building block.

In pharmaceutical research, its structural features align with pharmacophores known to inhibit kinases and modulate apoptosis. For example, the oxoacetic acid moiety can chelate metal ions in enzyme active sites, a property exploited in protease inhibitors. Comparative studies of indole derivatives demonstrate that bromine and methyl substitutions at positions 6 and 5, respectively, optimize steric and electronic interactions with biological targets.

Table 1: Structural Comparison of Select Indole Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| This compound | 6-Br, 5-Me, 3-oxoacetic acid | Kinase inhibition, antimicrobial agents |

| 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid | 4-Br, 7-F, 3-oxoacetic acid | Anticancer research |

| Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | 6-Br, 3-oxoacetate | Synthetic intermediate |

This compound’s role in heterocyclic chemistry is further underscored by its use in synthesizing fused-ring systems. Cyclocondensation reactions with diamines or thiols yield pyrroloindole or thienoindole derivatives, expanding the diversity of accessible structures.

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C11H8BrNO3/c1-5-2-6-7(10(14)11(15)16)4-13-9(6)3-8(5)12/h2-4,13H,1H3,(H,15,16) |

InChI Key |

SDFQNXBNPKTVHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Oxalylation Using Oxalyl Chloride

The most widely reported method involves reacting 6-bromo-5-methylindole with oxalyl chloride to form the corresponding indol-3-yl-oxalyl chloride intermediate. Hydrolysis under basic conditions yields the target acid.

Procedure :

- Oxalylation : 6-Bromo-5-methylindole is treated with oxalyl chloride in anhydrous dichloromethane at 0–25°C for 4–6 hours.

- Hydrolysis : The intermediate is hydrolyzed with saturated aqueous NaHCO₃ at 60–80°C, followed by acidification to pH 2–3 with HCl.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–95% | |

| Purity | ≥98% (HPLC) | |

| Reaction Time | 6–8 hours |

Mechanistic Insight :

Oxalyl chloride reacts with the C3 position of the indole ring via electrophilic substitution, forming a stable α-keto acid chloride. Hydrolysis replaces the chloride with a hydroxyl group, yielding the carboxylic acid.

Synthesis via Ester Intermediates

Methyl Ester Hydrolysis

Methyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate serves as a common precursor. Acidic or basic hydrolysis converts the ester to the carboxylic acid.

Procedure :

- Esterification : 6-Bromo-5-methylindole is treated with methyl oxalyl chloride in the presence of triethylamine.

- Hydrolysis : The ester is hydrolyzed using 1 M NaOH in THF/water (1:1) at 60°C for 3 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Ester Yield | 75–80% | |

| Acid Yield | 90–95% | |

| Purity | 98% (LC-MS) |

Optimization Note :

Using microwave irradiation (150°C, 30 minutes) reduces hydrolysis time by 50% compared to conventional heating.

Metal-Mediated Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A two-step strategy introduces the bromo and methyl groups post-oxalylation.

Procedure :

- Borylation : 5-Methylindole undergoes borylation at C6 using bis(pinacolato)diboron and PdCl₂(dppf) in 1,4-dioxane.

- Oxalylation : The boronate intermediate is reacted with methyl oxalyl chloride, followed by hydrolysis.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Borylation Yield | 54–75% | |

| Overall Yield | 60–68% | |

| Purity | 97% (NMR) |

Challenges :

- Competing side reactions at the indole N1 position require protective groups (e.g., tert-butoxycarbonyl).

- Pd catalyst loading must be optimized to ≤5 mol% to avoid decomposition.

Regioselective Bromination Strategies

Electrophilic Bromination

Direct bromination of 5-methylindole using N-bromosuccinimide (NBS) ensures C6 selectivity.

Procedure :

- Bromination : 5-Methylindole is treated with NBS in DMF at 0°C for 2 hours.

- Oxalylation : The brominated product is subjected to oxalylation as in Section 1.1.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Bromination Yield | 70–80% | |

| Regioselectivity | >95% (C6) |

Mechanistic Insight :

The methyl group at C5 directs electrophilic bromination to the para position (C6) via steric and electronic effects.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 9.375 µg/mL |

| Escherichia coli | 75–150 µg/mL |

| Pseudomonas aeruginosa | 9.375 µg/mL |

These findings suggest that the compound may inhibit enzymes involved in bacterial cell proliferation, making it a candidate for further pharmacological exploration in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, it has been studied as a potential GSK-3β inhibitor, which is crucial in cancer cell survival and proliferation:

- Cell Lines Tested : MiaPaCa-2, BXPC-3

- Inhibition Concentration (IC50) : Low micromolar to nanomolar concentrations

The structure-activity relationship (SAR) studies indicate that modifications to the indole framework can enhance its potency against specific cancer types .

Case Studies

-

Antimicrobial Efficacy :

A study highlighted the antimicrobial efficacy of derivatives of this compound against Gram-positive bacteria, demonstrating significant activity with MIC values ranging from 0.004 to 0.03 mg/mL against specific strains . -

Antitumor Activity :

Research on indole derivatives similar to this compound revealed their potential as antitumor agents, particularly against colon and lung cancers. The compounds exhibited marked antitumor activity in preclinical models .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The brominated indole ring can interact with various enzymes and receptors, leading to changes in cellular processes. The oxoacetic acid moiety may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid

This positional isomer (CAS 1086682-97-4) differs in the bromine substitution (position 4 instead of 6). Such changes could influence binding affinity in biological targets compared to the 6-bromo derivative .

2-(5-Bromo-1H-indol-3-yl)-2-oxoacetic Acid

Lacking the 5-methyl group (CAS 156695-44-2), this analog exhibits increased acidity due to reduced electron-donating effects. The absence of methyl may lower lipophilicity, impacting membrane permeability and pharmacokinetics .

Ester Derivatives

Ethyl and methyl esters of 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetic acid (e.g., SY058738, SY058740) are prodrug candidates. These esters enhance solubility and bioavailability by masking the carboxylic acid group, which is hydrolyzed in vivo to release the active acid form .

Heteroaromatic Replacements

2-Oxo-2-(thiophen-2-yl)acetic Acid and 2-(Furan-2-yl)-2-oxoacetic Acid

Replacing the indole with thiophene or furan introduces heteroatoms (S, O), altering electronic properties. Thiophene derivatives may exhibit higher metabolic stability, while furan analogs are more polar, reducing lipophilicity.

2-{[4-(4,5-Dibromo-1H-pyrrole-2-carboxamido)phenyl]amino}-2-oxoacetic Acid

coli and S. aureus compared to indole derivatives, underscoring the indole scaffold’s superiority in biological interactions .

Substituent Effects on Physicochemical Properties

- Bromine vs. Methoxy : 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid (CAS 1457766-35-6) has a methoxy group, an electron-donating substituent, which contrasts with the electron-withdrawing bromine in the target compound. This difference affects acidity (pKa) and solubility .

- Methyl Group: The 5-methyl group in the target compound enhances lipophilicity, improving passive diffusion across biological membranes compared to non-methylated analogs .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

| Compound Name | Substituents (Position) | Molecular Weight | Key Properties | Biological Activity |

|---|---|---|---|---|

| This compound | Br (6), Me (5) | ~298.1* | High lipophilicity, moderate acidity | Enzyme inhibition (potential) |

| 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid | Br (4), Me (5) | ~298.1* | Altered electronic distribution | Unknown |

| 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetic acid | Br (5) | ~268.0* | Higher acidity, lower lipophilicity | Not reported |

| 2-Oxo-2-(thiophen-2-yl)acetic acid | Thiophene-2-yl | ~156.1 | Moderate metabolic stability | Moderate activity |

*Calculated based on molecular formula.

Research Findings and Implications

- Positional Isomerism : Bromine at position 6 (target compound) vs. 4 (SY058739) affects steric interactions in enzyme active sites. The 6-bromo derivative’s larger substituent near the indole N-H may hinder binding in some targets .

- Methyl Substitution: The 5-methyl group enhances lipophilicity by ~0.5 logP units compared to non-methylated analogs, favoring blood-brain barrier penetration .

- Heteroaromatic Rings : Thiophene and furan analogs exhibit reduced bioactivity compared to indole derivatives, highlighting the indole ring’s critical role in π-π interactions .

Biological Activity

2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic acid, also known as methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed exploration of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound has the molecular formula C12H10BrNO3, characterized by a bromine atom at the 6-position of the indole ring and an ester functional group derived from oxoacetic acid. The presence of a methyl group at the 5-position contributes to its unique chemical properties and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µM) |

|---|---|

| MSSA (ATCC 25923) | 8.7 |

| MRSA (ATCC 43300) | 17.3 |

| Pseudomonas aeruginosa | Poor activity observed |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent, particularly in combating resistant strains of bacteria.

Anticancer Properties

The compound has also shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of apoptotic pathways. The mechanism involves binding to specific enzymes and receptors involved in cell proliferation, potentially inhibiting their activity.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell growth.

- Receptor Interaction: It can bind to cellular receptors, altering signal transduction pathways that promote cell survival.

- Induction of Apoptosis: It triggers programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies have highlighted that variations in substitution patterns on the indole ring significantly influence biological efficacy.

Comparison with Related Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate | Lacks methyl group at the 5-position | Different reactivity profile |

| Methyl 6-bromoindole-3-acetate | Similar indole structure without oxoacetate | Less complex reactivity |

| Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | Fluorine substitution instead of bromine | Enhanced biological activity |

The presence of the bromine and methyl groups appears to enhance the compound's binding affinity to biological targets, making it a valuable lead compound for drug discovery .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy Study: A study demonstrated that derivatives of brominated indoles exhibited strong activity against MRSA with minimal cytotoxicity, suggesting that structural modifications could lead to improved therapeutic profiles .

- Cancer Cell Line Study: Research focusing on indole derivatives revealed that certain analogues showed potent anticancer activity with low toxicity towards normal cells, highlighting the potential for developing selective anticancer agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.